The Discovery of Acrasin: A Chemoattractant Orchestrating Multicellularity in Slime Molds
The Discovery of Acrasin: A Chemoattractant Orchestrating Multicellularity in Slime Molds
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The transition from unicellular to multicellular life is a pivotal event in evolutionary history. The cellular slime molds, particularly Dictyostelium discoideum, have provided an invaluable model system for dissecting the molecular mechanisms that govern this process. Central to their remarkable ability to aggregate and form a multicellular organism is a class of chemoattractants known as "acrasins." This technical guide provides an in-depth exploration of the seminal discoveries of these signaling molecules, detailing the experimental protocols that unveiled their existence and chemical nature. Furthermore, it presents the signaling pathways they modulate and quantitative data on their biological activity, offering a comprehensive resource for researchers in cell signaling, developmental biology, and drug discovery.
The term "acrasin" was first coined by John Tyler Bonner in 1947, who provided definitive evidence that the aggregation of solitary amoeboid cells of D. discoideum was orchestrated by a secreted chemical attractant.[1] This discovery laid the groundwork for decades of research that would ultimately identify the primary acrasin (B1206989) in this species as cyclic adenosine (B11128) 3',5'-monophosphate (cAMP), a ubiquitous second messenger in higher organisms. Subsequent investigations have revealed a diversity of acrasins across different species of slime molds, highlighting the evolutionary adaptability of these signaling systems.
The Seminal Discoveries of Acrasins
The journey to identify the chemical nature of acrasins was a multi-decade endeavor involving pioneering work from several key scientists.
John Tyler Bonner and the Demonstration of Chemotaxis
John Tyler Bonner's experiments in the 1940s were the first to rigorously demonstrate that the aggregation of D. discoideum amoebae was a response to a chemical gradient.[1] His elegant experiments, which involved observing the behavior of amoebae in proximity to aggregation centers under various conditions, provided compelling evidence for a diffusible chemoattractant, which he named acrasin.
Brian Shaffer and the In Vitro Isolation of Acrasin
Building on Bonner's work, Brian Shaffer in the 1950s was the first to successfully isolate acrasin in vitro.[2] His work demonstrated that a cell-free extract could mimic the aggregation-inducing properties of living amoebae, a crucial step towards the chemical identification of the elusive molecule.
The Identification of cAMP as the Acrasin in Dictyostelium discoideum
The definitive identification of acrasin in D. discoideum as cAMP was a landmark achievement in the late 1960s by a team including Theo M. Konijn, David S. Barkley, Y. Y. Chang, and John T. Bonner.[3][4][5] This discovery was facilitated by the development of a new, sensitive, and quantitative bioassay for acrasin activity.[3]
A Diversity of Acrasins: Glorin (B1671596) and Pterin (B48896) Derivatives
Further research revealed that cAMP is not the universal acrasin for all slime molds. In Polysphondylium violaceum, the chemoattractant was identified as a dipeptide named glorin (N-propionyl-γ-L-glutamyl-L-ornithine-δ-lactam ethyl ester).[6][7][8] In Dictyostelium lacteum, the acrasin was found to be a derivative of pterin.[9][10] These findings underscored the species-specificity of acrasin signaling.
Quantitative Data on Acrasin Activity
The following tables summarize the quantitative data on the chemotactic activity of various acrasins in different slime mold species.
| Acrasin | Slime Mold Species | Effective Concentration for Chemotaxis | Reference(s) |
| Cyclic AMP (cAMP) | Dictyostelium discoideum | Threshold: ~10-9 M; Optimal: 10-8 - 10-7 M | [11] |
| Glorin | Polysphondylium violaceum | Threshold: ~10-8 M; Optimal: 10-7 M | [6] |
| Pterin Derivative | Dictyostelium lacteum | 0.01 - 0.1 µM | [9][10] |
Experimental Protocols
This section provides detailed methodologies for the key experiments that led to the discovery and characterization of acrasins.
Bonner's Demonstration of Chemotaxis (1947)
This protocol is based on the principles described in Bonner's seminal 1947 paper.[1]
Objective: To determine if the aggregation of D. discoideum amoebae is a result of chemotaxis towards a central source.
Materials:
-
Dictyostelium discoideum culture (strain NC-4)
-
Escherichia coli (as a food source)
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Non-nutrient agar (B569324) plates (2% agar in a salt solution)
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Bonner's salt solution (10 mM NaCl, 10 mM KCl, 3 mM CaCl2)
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Microscope with time-lapse photography capabilities
-
Micromanipulation tools
Procedure:
-
Cell Culture: Grow D. discoideum amoebae on nutrient agar plates with E. coli until the bacterial lawn is cleared.
-
Preparation for Aggregation: Harvest the amoebae by washing them off the plate with Bonner's salt solution. Centrifuge the cell suspension at low speed (e.g., 500 x g for 2 minutes) and resuspend the pellet in fresh salt solution. Repeat this washing step twice to remove residual bacteria.
-
Chemotaxis Assay:
-
Place a small drop of the washed amoeba suspension onto the center of a non-nutrient agar plate.
-
Allow the amoebae to settle and begin the aggregation process.
-
Once an aggregation center has formed, carefully remove it using a microneedle.
-
Observe the behavior of the remaining peripheral amoebae.
-
In a separate experiment, place a small block of agar that had been in contact with an aggregation center near a population of non-aggregated amoebae.
-
-
Data Collection: Use time-lapse microscopy to record the movement of the amoebae. Analyze the direction of cell movement relative to the original location of the aggregation center or the agar block.
Expected Results: The peripheral amoebae will continue to move towards the point where the aggregation center was located, demonstrating that they are responding to a persistent chemical gradient. Similarly, amoebae will migrate towards the agar block that was in contact with an aggregation center.
Shaffer's In Vitro Isolation of Acrasin (1953)
This protocol is a conceptual reconstruction based on the description in Shaffer's 1953 publication.[2]
Objective: To prepare a cell-free extract that contains acrasin activity.
Materials:
-
Aggregating cultures of Dictyostelium discoideum
-
Cellulose dialysis tubing
-
Bonner's salt solution
-
Filtration apparatus (e.g., filter paper or a sintered glass filter)
-
Test populations of responsive D. discoideum amoebae on non-nutrient agar
Procedure:
-
Collection of Aggregating Cells: Harvest large numbers of D. discoideum amoebae that are in the process of aggregation.
-
Preparation of Cell-Free Extract:
-
Place the aggregating cells in a small volume of Bonner's salt solution within a dialysis bag.
-
Submerge the dialysis bag in a larger volume of fresh Bonner's salt solution and allow dialysis to proceed for several hours at a low temperature (e.g., 4°C) to allow the small acrasin molecule to diffuse out.
-
Alternatively, create a dense suspension of aggregating cells and centrifuge at high speed to pellet the cells. The resulting supernatant is the cell-free extract.
-
Filter the supernatant through a fine filter to remove any remaining cells or cellular debris.
-
-
Bioassay for Acrasin Activity:
-
Place a small drop of the cell-free extract near a population of starved, responsive amoebae on a non-nutrient agar plate.
-
As a control, place a drop of fresh Bonner's salt solution near another population of amoebae.
-
-
Observation: Observe the movement of the amoebae.
Expected Results: The amoebae will exhibit directed movement towards the drop of the cell-free extract, but not towards the control drop, indicating the presence of a chemoattractant in the extract.
Konijn's Quantitative Chemotaxis Assay (1968)
This protocol is based on the method developed by Konijn and his colleagues that was instrumental in the identification of cAMP as acrasin.[3][4]
Objective: To quantitatively measure the chemotactic response of D. discoideum amoebae to a test substance.
Materials:
-
Starved, aggregation-competent D. discoideum amoebae
-
Hydrophobic agar plates (e.g., agar washed multiple times with distilled water)
-
Test solutions of potential chemoattractants at various concentrations
-
Micropipettes
Procedure:
-
Preparation of Amoebae: Harvest and wash D. discoideum amoebae as described in Bonner's protocol to ensure they are starved and responsive.
-
The "Small Drop" Assay:
-
On a hydrophobic agar plate, place a small drop (approximately 0.1 µL) of the amoeba suspension.
-
Adjacent to this, place a small drop of the test solution.
-
Repeat this for a range of concentrations of the test substance.
-
-
Incubation and Observation: Incubate the plate in a humid chamber and observe the behavior of the amoebae under a microscope.
-
Quantification: The strength of the chemotactic response can be quantified by measuring the distance the amoebae move towards the test drop, the number of cells that respond, or by assigning a semi-quantitative score based on the degree of directed movement.
Expected Results: A positive chemotactic response will be observed as a directed movement of the amoebae from their drop towards the drop containing the chemoattractant. The magnitude of this response will be dependent on the concentration of the chemoattractant.
Signaling Pathways and Visualizations
The discovery of acrasins opened the door to understanding the complex signaling pathways that govern chemotaxis and multicellular development in slime molds.
The cAMP Signaling Pathway in Dictyostelium discoideum
Upon starvation, D. discoideum cells begin to synthesize and secrete cAMP in pulses. This extracellular cAMP binds to G protein-coupled receptors (GPCRs) on the surface of neighboring cells, initiating a signaling cascade that leads to cell polarization and directed movement towards the cAMP source. A key feature of this system is the relay of the signal, where stimulated cells are induced to synthesize and secrete more cAMP, thus propagating the aggregation signal through the population.
Experimental Workflow for Acrasin Discovery
The discovery of acrasins followed a logical progression of experiments, from the initial observation of aggregation to the chemical identification of the signaling molecules. This workflow can be generalized for the discovery of other chemoattractants.
Logical Relationship in Chemotaxis and Aggregation
The process of aggregation is a beautiful example of a self-organizing system driven by a positive feedback loop. The logical relationship between the key components of this process is illustrated below.
Conclusion
The discovery of acrasins in slime molds represents a cornerstone of modern cell and developmental biology. These seminal studies not only unveiled the chemical basis of multicellular self-organization in a simple eukaryote but also provided a powerful model system for studying chemotaxis, cell signaling, and differentiation. The identification of cAMP as the primary acrasin in D. discoideum was particularly profound, as it linked the developmental processes of a seemingly simple organism to the universal signaling mechanisms found in more complex animals. For researchers in drug development, the signaling pathways modulated by acrasins offer potential targets for therapeutic intervention in processes involving cell migration, such as inflammation and cancer metastasis. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for future research in these critical areas.
References
- 1. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 2. acrasin | Semantic Scholar [semanticscholar.org]
- 3. garfield.library.upenn.edu [garfield.library.upenn.edu]
- 4. 2024.sci-hub.se [2024.sci-hub.se]
- 5. journals.uchicago.edu [journals.uchicago.edu]
- 6. researchgate.net [researchgate.net]
- 7. Chemical identity of the acrasin of the cellular slime mold Polysphondylium violaceum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical identity of the acrasin of the cellular slime mold Polysphondylium violaceum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of a pterin as the acrasin of the cellular slime mold Dictyostelium lacteum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of a pterin as the acrasin of the cellular slime mold Dictyostelium lacteum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evidence for a second chemotactic system in the cellular slime mold, Dictyostelium discoideum - PubMed [pubmed.ncbi.nlm.nih.gov]
